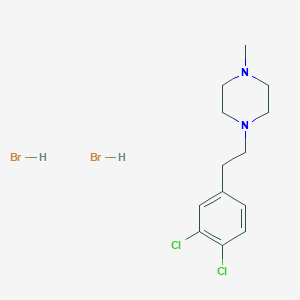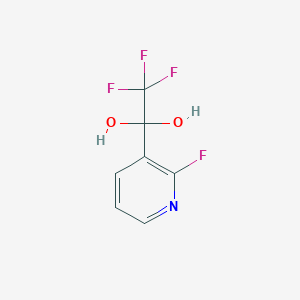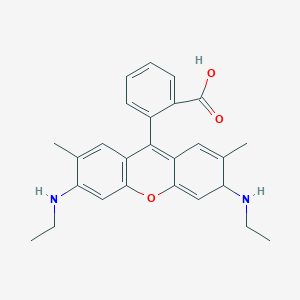
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms. This compound is often used in biochemical research due to its photo-crosslinking properties.
Méthodes De Préparation
The synthesis of 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid typically involves the formation of the diazirine ring followed by the attachment of the pentanoic acid chain. One common synthetic route includes the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its photo-crosslinking properties make it valuable for studying protein-protein interactions, mapping active sites in enzymes, and investigating cellular processes. In industry, it is used in the development of new materials and as a tool for studying complex biochemical pathways .
Mécanisme D'action
The mechanism of action of 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid involves the activation of the diazirine ring upon exposure to UV light. This activation leads to the formation of a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This property is exploited in photo-crosslinking experiments to capture transient interactions and study molecular dynamics .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid include:
3-(3-methyl-3H-diazirin-3-yl)propanoic acid: Another diazirine-containing compound used for photo-crosslinking.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: A derivative used in biochemical research.
DiAzK: A compound with similar photo-crosslinking properties. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other diazirine-containing compounds.
Propriétés
Numéro CAS |
25080-63-1 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
5-(3-methyldiazirin-3-yl)pentanoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-7(8-9-7)5-3-2-4-6(10)11/h2-5H2,1H3,(H,10,11) |
Clé InChI |
KYSOOSILWHMRGI-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


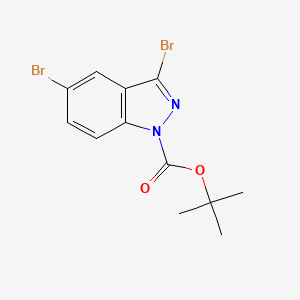
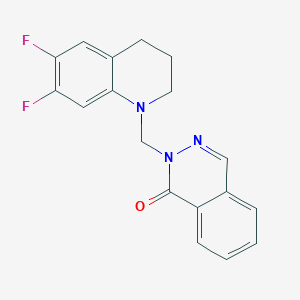

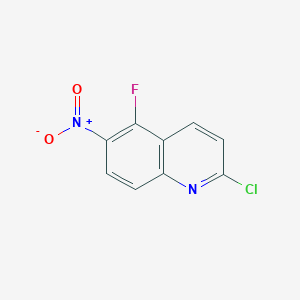
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
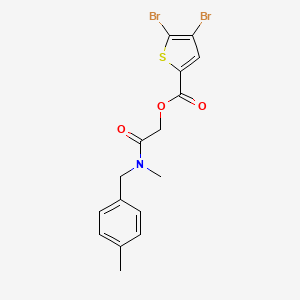
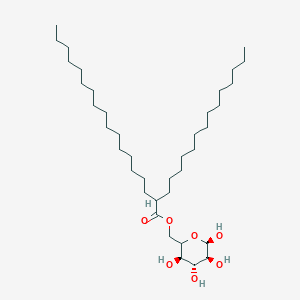
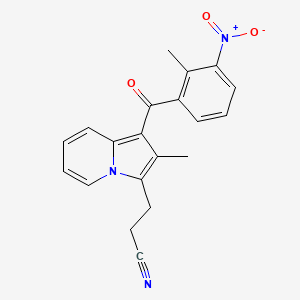
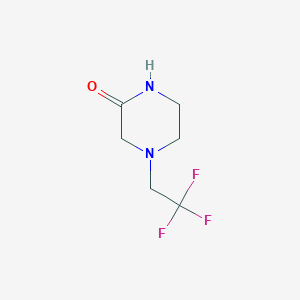
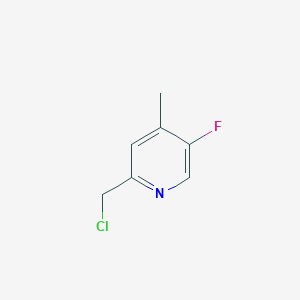
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
